

# A Comparative In Vivo Analysis of Dicreatine Citrate and Creatine Pyruvate

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## Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of **dicreatine citrate** and creatine pyruvate, focusing on their effects on exercise performance and bioavailability. The information is supported by experimental data from peer-reviewed studies to assist researchers and professionals in the fields of sports nutrition, pharmacology, and drug development in making informed decisions.

## Performance Enhancement: A Head-to-Head Comparison

A key in vivo study directly compared the effects of creatine pyruvate and creatine citrate on high-intensity exercise performance. The study found that both forms of creatine led to significant improvements in mean power compared to a placebo. However, creatine pyruvate demonstrated more sustained benefits throughout the exercise protocol.<sup>[1]</sup>

Specifically, while both supplements increased force during the initial intervals of the exercise, the effects of creatine citrate diminished over time. In contrast, creatine pyruvate supplementation resulted in a significant increase in force throughout all intervals.<sup>[1]</sup> Furthermore, only creatine pyruvate was shown to significantly increase relaxation velocity, a factor that can contribute to improved performance in intermittent high-intensity activities.<sup>[1]</sup>

The superior sustained performance with creatine pyruvate may be attributed to the potential for enhanced aerobic metabolism, as evidenced by a significant increase in oxygen consumption during rest periods, an effect not observed with creatine citrate or placebo.[\[1\]](#)

## Quantitative Performance Data

Performance Metric	Creatine Pyruvate (Cr-Pyr)	Creatine Citrate (Cr-Cit)	Placebo
Mean Power	Significantly Increased ( $p < 0.001$ ) <a href="#">[1]</a>	Significantly Increased ( $p < 0.01$ ) <a href="#">[1]</a>	No Significant Increase <a href="#">[1]</a>
Force	Significantly Increased Across All Intervals ( $p < 0.001$ ) <a href="#">[1]</a>	Increased in Early Intervals ( $p < 0.01$ ), Non-Significant in Later Intervals <a href="#">[1]</a>	No Significant Change
Contraction Velocity	Significantly Increased ( $p < 0.001$ ) <a href="#">[1]</a>	Significantly Increased ( $p < 0.01$ ) <a href="#">[1]</a>	No Significant Change
Relaxation Velocity	Significantly Increased ( $p < 0.01$ ) <a href="#">[1]</a>	No Significant Improvement	No Significant Change
Oxygen Consumption (Rest)	Significantly Increased ( $p < 0.05$ ) <a href="#">[1]</a>	No Significant Improvement	No Significant Improvement

## Bioavailability and Pharmacokinetics

A study by Jäger et al. (2007) investigated the plasma creatine concentrations after oral ingestion of isomolar amounts of creatine monohydrate, tri-creatine citrate, and creatine pyruvate. The results indicated that creatine pyruvate led to significantly higher mean peak plasma concentrations and a larger area under the curve (AUC) compared to both creatine monohydrate and tri-creatine citrate.[\[2\]](#)[\[3\]](#) This suggests that creatine pyruvate may be more readily absorbed into the bloodstream.

However, the study also noted that since the absorption of creatine monohydrate is already near 100%, the observed differences in plasma kinetics are unlikely to have a significant impact on muscle creatine elevation during a typical loading phase.[\[2\]](#)[\[3\]](#)

## Pharmacokinetic Parameters of Creatine Forms

Parameter	Creatine Pyruvate (CrPyr)	Tri-Creatine Citrate (CrC)	Creatine Monohydrate (CrM)
Mean Peak Concentration (Cmax)	Significantly higher than CrM and CrC[2] [3]	Not significantly different from CrM[2] [3]	Baseline
Area Under the Curve (AUC)	Significantly higher than CrM and CrC[2] [3]	Not significantly different from CrM[2] [3]	Baseline

## Experimental Protocols

### Performance Study (Jäger et al., 2008)

- Design: A double-blind, placebo-controlled, randomized study.
- Subjects: Healthy young athletes.
- Supplementation: 28 days of daily supplementation with either 5g of creatine pyruvate, 5g of creatine citrate, or a placebo.
- Exercise Protocol: Intermittent handgrip exercise of maximal intensity. Subjects performed ten 15-second exercise intervals, each followed by a 45-second rest period.
- Measurements: Mean power, force, contraction velocity, relaxation velocity, and oxygen consumption were measured before and after the supplementation period.

### Bioavailability Study (Jäger et al., 2007)

- Design: A balanced cross-over study.
- Subjects: Six healthy subjects (three female and three male).
- Supplementation: A single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate, tri-creatine citrate, or creatine pyruvate.

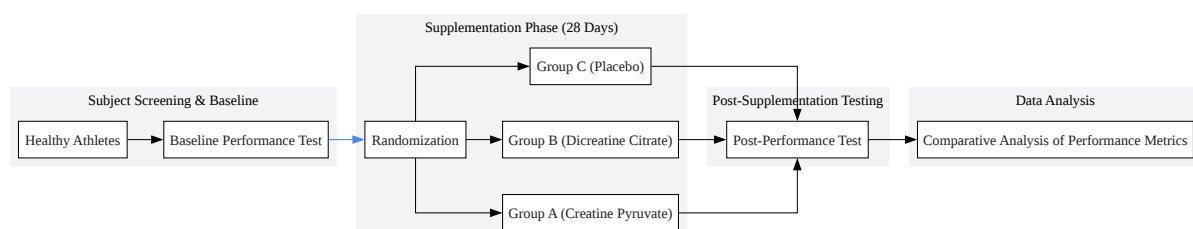
- Measurements: Plasma creatine concentrations were measured over an eight-hour period following ingestion to determine pharmacokinetic parameters such as Cmax and AUC.

## Signaling Pathways and Cellular Mechanisms

Creatine supplementation, in general, is known to influence several signaling pathways that are crucial for muscle growth and energy metabolism. The primary mechanism involves the increase of intramuscular phosphocreatine stores, which act as a rapid energy reserve for ATP regeneration.

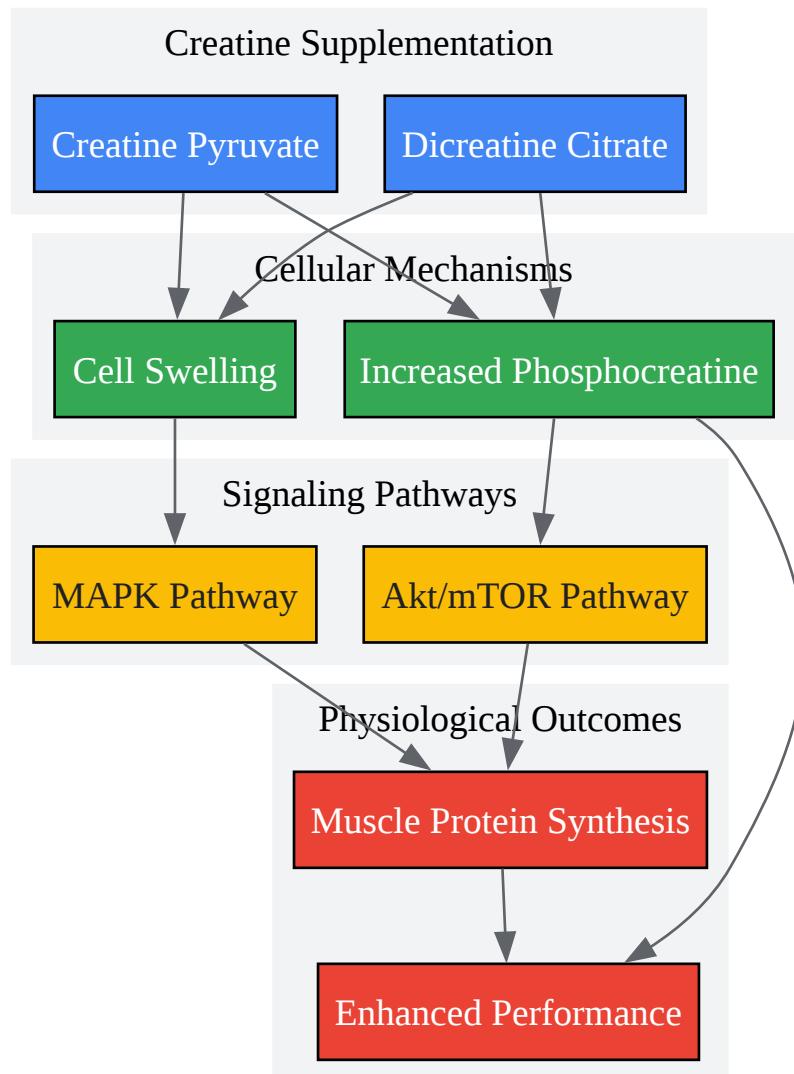
The ergogenic effects of creatine are also mediated through the activation of satellite cells and the modulation of key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway. Additionally, creatine supplementation can lead to cell swelling, which acts as an anabolic signal and can stimulate the MAPK pathway.

The pyruvate and citrate moieties of these creatine compounds also play integral roles in cellular energy metabolism. Pyruvate is a key product of glycolysis and a crucial substrate for the tricarboxylic acid (TCA) cycle in the mitochondria. Citrate is an important intermediate in the TCA cycle. The enhanced aerobic metabolism observed with creatine pyruvate supplementation may be linked to the direct provision of pyruvate to the muscle cells.



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Caption: Experimental workflow for the comparative *in vivo* performance study.



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Caption: Key signaling pathways influenced by creatine supplementation.

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